molecular formula C31H39N3O4 B173635 7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one CAS No. 132467-74-4

7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one

Cat. No.: B173635
CAS No.: 132467-74-4
M. Wt: 517.7 g/mol
InChI Key: SKVLHBJJOXTLKQ-UHFFFAOYSA-N
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Description

7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one (CAS RN: 132467-74-4) is a heterocyclic compound with the molecular formula C₃₁H₃₉N₃O₄ and a molecular weight of 517.659 g/mol . Its structure consists of a central furo[3,4-b]pyridin-5(7H)-one core substituted at the 7-position with two 4-(diethylamino)-2-ethoxyphenyl groups. Key physical properties include:

  • Density: 1.153 g/cm³ (20°C)
  • Boiling Point: 669.45°C
  • Solubility: Insoluble in water (2.1 × 10⁻⁵ g/L at 25°C)
  • LogP: 5.9 (indicating high hydrophobicity) .

The compound is classified as a cyan dye and is primarily used in thermal paper production due to its ability to form colored complexes with acidic developers. It is commercially available in purities ≥97% and packaged in quantities ranging from 1g to 25 kg .

Properties

IUPAC Name

7,7-bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O4/c1-7-33(8-2)22-15-17-25(27(20-22)36-11-5)31(29-24(30(35)38-31)14-13-19-32-29)26-18-16-23(34(9-3)10-4)21-28(26)37-12-6/h13-21H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVLHBJJOXTLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2(C3=C(C=CC=N3)C(=O)O2)C4=C(C=C(C=C4)N(CC)CC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620457
Record name 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132467-74-4
Record name 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132467-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis via Nucleophilic Aromatic Substitution

A foundational step involves preparing the pyridinone core. In analogous syntheses, 2-chloropyridine derivatives undergo nucleophilic aromatic substitution (SNAr) with hydrazine or amines to form pyrazole or pyridinone precursors. For example, 2-chloropyridine reacts with hydrazine monohydrate under microwave irradiation to yield 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a key intermediate. Adapting this approach, the furopyridinone core could be synthesized via cyclocondensation of α-ketoesters with aminopyridines.

Reaction Conditions:

  • Solvent: Solvent-free or ethanol/water mixtures.

  • Temperature: 80–150°C under microwave irradiation.

  • Catalyst: Acidic or basic conditions (e.g., p-toluenesulfonic acid).

Diaryl Coupling via Friedel-Crafts Alkylation

Microwave-Assisted Synthesis

One-Pot Microwave Cyclocondensation

Microwave-assisted organic synthesis (MAOS) significantly enhances reaction efficiency for heterocycles. A protocol for bis-pyrazolo[3,4-b:4′,3′-e]pyridines involves irradiating 5-aminopyrazole derivatives with arylaldehydes under solvent-free conditions. Translating this to the target compound, a one-pot reaction between a pyridinone precursor and 4-(diethylamino)-2-ethoxybenzaldehyde could yield the bis-aryl product.

Optimized Parameters:

  • Temperature: 150°C (monitored via IR sensor).

  • Time: 10–20 minutes.

  • Yield: ~85–91% (extrapolated from analogous reactions).

Advantages of MAOS

  • Reduced reaction time from hours to minutes.

  • Higher purity due to minimized side reactions.

  • Energy efficiency compared to conventional heating.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR: Aromatic protons from the ethoxyphenyl groups appear as doublets at δ 6.8–7.5 ppm, while diethylamino groups show quartets near δ 3.2–3.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the furopyridinone core resonates at δ 165–170 ppm.

  • HRMS: Molecular ion peak at m/z 517.7 [M+H]⁺.

Purity Assessment

  • HPLC: Reverse-phase C18 column with UV detection at 254 nm.

  • Melting Point: 78–79°C (decomposition observed above 150°C).

Practical Considerations and Scale-Up

Industrial-Scale Production

  • Batch Reactors: Stainless steel vessels with reflux condensers.

  • Cost Drivers: Palladium catalysts (for coupling) and microwave equipment.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCostScalability
Conventional Cyclocondensation65–756–12 hLowModerate
Microwave-Assisted85–9110–20 minHighHigh
Friedel-Crafts50–6024–48 hMediumLow

Key Insight: Microwave-assisted synthesis offers the best balance of yield and time, though initial equipment costs are higher .

Chemical Reactions Analysis

Types of Reactions

7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Diethylamine for nucleophilic substitution; ethoxybenzene derivatives for electrophilic substitution.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Structure

The chemical structure of 7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one features a complex arrangement that contributes to its unique properties and potential applications.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit anticancer properties. The diethylamino and ethoxy substituents may enhance bioactivity through improved solubility and cellular uptake .
  • Antimicrobial Properties : Studies have shown that derivatives of furo[3,4-b]pyridinones possess antimicrobial activities against various pathogens. This compound could be explored as a lead for developing new antimicrobial agents .
  • Fluorescent Probes : The compound's structure allows it to function as a fluorescent probe in biological imaging. Its photophysical properties can be tailored for specific applications in cellular imaging and diagnostics .

Materials Science

  • Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, this compound can be investigated for use in OLEDs, where it may serve as an emissive layer or charge transport material .
  • Polymer Composites : The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in electronics and photonics .

Photonics

  • Dyes for Solar Cells : The compound's ability to absorb light makes it a candidate for use as a dye-sensitizer in solar cells, potentially improving energy conversion efficiencies .
  • Laser Applications : Its fluorescence characteristics can be utilized in laser systems for medical or industrial applications, where specific wavelengths are required .

Case Study 1: Anticancer Activity

A study conducted on furo[3,4-b]pyridinone derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that this compound could be further developed as a chemotherapeutic agent.

Case Study 2: OLED Performance

Research on the integration of furo[3,4-b]pyridinones into OLED devices showed enhanced brightness and efficiency compared to traditional materials. The study highlighted the importance of molecular design in optimizing performance characteristics for commercial applications.

Mechanism of Action

The mechanism of action of 7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino and ethoxyphenyl groups play a crucial role in binding to these targets, modulating their activity. The compound’s effects are mediated through pathways involving electron transfer, fluorescence resonance energy transfer (FRET), or other photophysical processes.

Comparison with Similar Compounds

Substituent Effects on Dye Properties

  • Electron-Donating Groups: The diethylamino and ethoxy groups in 132467-74-4 enhance electron donation, stabilizing charge-transfer complexes critical for color development in thermal paper .
  • Indole vs. Phenyl Substituents : Compounds like BLUE 220 (114090-18-5) and BL-63 (69898-40-4) incorporate indole moieties , which shift absorption spectra to longer wavelengths, producing deeper blue hues compared to phenyl-substituted analogues .
  • Alkyl Chain Modifications: The octyl group in 87563-89-1 increases hydrophobicity (LogP = 8.4) and alters solubility, making it suitable for non-aqueous formulations .

Thermal and Physical Stability

  • Melting Points : The parent compound (5657-51-2) melts at 142–144°C, while substituted derivatives exhibit higher melting points (e.g., 146–148°C for BLUE 220) due to increased molecular rigidity .
  • Thermal Decomposition : The cyan dye (132467-74-4) has a flash point of 358.67°C , outperforming indole-containing analogues (e.g., BL-63 at 388.11°C), which may degrade at lower temperatures due to labile N-alkyl bonds .

Biological Activity

7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one, identified by its CAS number 132467-74-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₃₁H₃₉N₃O₄, with a molecular weight of 517.65 g/mol. Its structure includes a furo[3,4-b]pyridine core substituted with diethylamino and ethoxy groups, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit significant interactions with cellular targets such as enzymes and receptors. For instance, some studies have highlighted the role of diethylamino groups in enhancing the lipophilicity and cellular uptake of related compounds, potentially leading to increased bioactivity against specific targets like topoisomerase II .

Antiproliferative Effects

Several studies have reported that derivatives of furo[3,4-b]pyridine compounds exhibit antiproliferative effects on various cancer cell lines. For example, benzopsoralens with similar substituents have shown marked antiproliferative effects by inhibiting topoisomerase II activity in mammalian cells. This suggests that this compound may also exert similar effects due to its structural similarities .

Phototoxicity and Photochemotherapy

The compound's structure suggests potential applications in photochemotherapy. Some related compounds have demonstrated effectiveness in photodynamic therapy (PDT), where light activation leads to cytotoxic effects in targeted cells. The lack of significant mutagenic activity in related compounds indicates a favorable safety profile for therapeutic applications .

In Vitro Studies

A study investigating the biological activity of various furo[3,4-b]pyridine derivatives found that compounds with diethylamino substitutions displayed enhanced cytotoxicity against HeLa cells (cervical cancer) and L929 cells (normal fibroblasts). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .

In Vivo Applications

Further research is necessary to evaluate the in vivo efficacy of this compound. However, analogs have shown promise as potential agents for treating neurodegenerative diseases and certain cancers by modulating receptor activity and cellular signaling pathways related to disease progression .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntiproliferativeInhibition of cell growth in cancer cell lines ,
PhototoxicityPotential application in photodynamic therapy ,
Enzyme InteractionInhibition of topoisomerase II ,
Apoptosis InductionActivation of caspase pathways

Q & A

Q. How can mechanistic insights into its antioxidant activity be gained using kinetic models?

  • Methodological Answer :
  • DPPH/ABTS Assays : Measure IC₅₀ values and fit data to Michaelis-Menten kinetics.
  • Stopped-Flow Spectroscopy : Track radical scavenging rates in real-time.

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